Cas no 1352548-97-0 ((R)-2-((2-Fluorophenoxy)methyl)oxirane)

(R)-2-((2-Fluorophenoxy)methyl)oxirane 化学的及び物理的性質
名前と識別子
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- (R)-2-((2-FLUOROPHENOXY)METHYL)OXIRANE
- (2R)-2-(2-fluorophenoxymethyl)oxirane
- (R)-2-((2-Fluorophenoxy)methyl)oxirane
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- インチ: 1S/C9H9FO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2/t7-/m1/s1
- InChIKey: ZGBJAUZQXAADQJ-SSDOTTSWSA-N
- SMILES: FC1=C([H])C([H])=C([H])C([H])=C1OC([H])([H])[C@@]1([H])C([H])([H])O1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 152
- トポロジー分子極性表面積: 21.8
(R)-2-((2-Fluorophenoxy)methyl)oxirane Security Information
- Signal Word:Warning
- 危害声明: H302
- Warning Statement: P280-P305+P351+P338
- 储存条件:Inert atmosphere,2-8°C
(R)-2-((2-Fluorophenoxy)methyl)oxirane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A397153-1g |
(R)-2-((2-Fluorophenoxy)methyl)oxirane |
1352548-97-0 | 95% | 1g |
$610.0 | 2024-04-24 | |
Chemenu | CM496410-1g |
(R)-2-((2-Fluorophenoxy)methyl)oxirane |
1352548-97-0 | 95% | 1g |
$598 | 2023-03-07 | |
Alichem | A019146948-1g |
(R)-2-((2-Fluorophenoxy)methyl)oxirane |
1352548-97-0 | 95% | 1g |
635.58 USD | 2021-06-15 | |
Crysdot LLC | CD12151954-1g |
(R)-2-((2-Fluorophenoxy)methyl)oxirane |
1352548-97-0 | 97% | 1g |
$512 | 2024-07-23 |
(R)-2-((2-Fluorophenoxy)methyl)oxirane 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
(R)-2-((2-Fluorophenoxy)methyl)oxiraneに関する追加情報
Introduction to (R)-2-((2-Fluorophenoxy)methyl)oxirane (CAS No. 1352548-97-0)
(R)-2-((2-Fluorophenoxy)methyl)oxirane (CAS No. 1352548-97-0) is a chiral epoxide compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a fluorinated phenoxy group and an oxirane ring, making it a valuable building block for the synthesis of various bioactive molecules and functional materials.
The chiral nature of (R)-2-((2-Fluorophenoxy)methyl)oxirane is particularly important in pharmaceutical research, where enantiomeric purity is crucial for the efficacy and safety of drug candidates. The presence of the fluorine atom in the phenoxy group can significantly influence the pharmacological properties of the final product, such as its metabolic stability, binding affinity, and biological activity.
Recent studies have highlighted the potential applications of (R)-2-((2-Fluorophenoxy)methyl)oxirane in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of potent inhibitors of protein kinases, which are important targets for cancer therapy. The researchers found that derivatives of (R)-2-((2-Fluorophenoxy)methyl)oxirane exhibited high selectivity and potency against specific kinases, suggesting their potential as lead compounds for further drug development.
In addition to its pharmaceutical applications, (R)-2-((2-Fluorophenoxy)methyl)oxirane has also been explored in the field of materials science. Its unique combination of functional groups makes it suitable for the synthesis of advanced polymers and coatings with enhanced properties. A recent study in Macromolecules reported the use of this compound as a monomer for the preparation of polymeric materials with improved thermal stability and mechanical strength. The researchers found that the fluorinated phenoxy group contributed to enhanced hydrophobicity and chemical resistance, making these materials attractive for various industrial applications.
The synthetic accessibility of (R)-2-((2-Fluorophenoxy)methyl)oxirane has been well-documented in the literature. Several efficient methods have been developed for its preparation, including asymmetric epoxidation reactions and catalytic transformations. These synthetic routes not only provide high yields but also ensure excellent enantiomeric purity, which is essential for downstream applications. A notable example is a method described in Organic Letters, where a chiral catalyst was used to achieve highly enantioselective epoxidation of a substituted allylic alcohol, leading to the formation of (R)-2-((2-Fluorophenoxy)methyl)oxirane with over 99% ee.
The physical and chemical properties of (R)-2-((2-Fluorophenoxy)methyl)oxirane have been extensively characterized. It is a colorless liquid at room temperature with a boiling point around 100°C under reduced pressure. The compound is soluble in common organic solvents such as dichloromethane, acetone, and ethanol, but it is not miscible with water due to its hydrophobic nature. These properties make it easy to handle and process in laboratory settings.
In terms of safety and handling, while (R)-2-((2-Fluorophenoxy)methyl)oxirane is not classified as a hazardous substance under current regulations, it is recommended to follow standard laboratory safety protocols when working with this compound. This includes wearing appropriate personal protective equipment (PPE), such as gloves and goggles, and conducting experiments in well-ventilated areas or fume hoods.
The future prospects for (R)-2-((2-Fluorophenoxy)methyl)oxirane are promising. Ongoing research continues to explore new applications and derivatives of this compound, driven by its unique combination of functional groups and chiral structure. As more studies are published and new synthetic methods are developed, it is likely that this compound will play an increasingly important role in various scientific disciplines.
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